Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate

Description

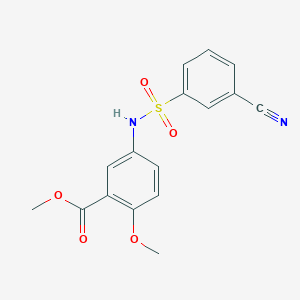

Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate is a benzoate ester derivative featuring a methoxy group at the 2-position and a sulfonamido moiety at the 5-position of the benzene ring. The sulfonamido group is further substituted with a 3-cyanophenyl ring, introducing both electron-withdrawing (cyano) and hydrogen-bonding (sulfonamido) functionalities.

Properties

Molecular Formula |

C16H14N2O5S |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

methyl 5-[(3-cyanophenyl)sulfonylamino]-2-methoxybenzoate |

InChI |

InChI=1S/C16H14N2O5S/c1-22-15-7-6-12(9-14(15)16(19)23-2)18-24(20,21)13-5-3-4-11(8-13)10-17/h3-9,18H,1-2H3 |

InChI Key |

SLILUSNMBBGHPL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C#N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate typically involves multiple steps. One common synthetic route starts with the esterification of 5-amino-2-methoxybenzoic acid with methanol to form methyl 5-amino-2-methoxybenzoate. This intermediate is then reacted with 3-cyanobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often involve refluxing the mixture in an appropriate solvent like dichloromethane .

Industrial production methods may involve similar steps but are optimized for higher yields and scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and efficiency.

Chemical Reactions Analysis

Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the cyano group to an amine group.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with hydrobromic acid can replace the methoxy group with a bromine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfone derivatives, amine derivatives, and halogenated compounds .

Scientific Research Applications

Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a potential candidate for the development of new antibiotics.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit certain enzymes and pathways involved in these diseases.

Industry: It is used in the production of dyes and pigments, as well as in the formulation of certain types of polymers and resins

Mechanism of Action

The mechanism of action of Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as carbonic anhydrase, which is involved in various physiological processes. The cyano group can also interact with cellular proteins, leading to the modulation of signaling pathways and gene expression. These interactions result in the compound’s biological effects, such as antibacterial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate with analogous benzoate esters, emphasizing substituent effects and applications:

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The 3-cyanophenylsulfonamido group in the target compound combines a strong electron-withdrawing cyano (-CN) group with a sulfonamido (-NHSO₂-) linker. Ethylsulfonyl (-SO₂C₂H₅) in and bromoacetyl (-COCH₂Br) in are more reactive toward nucleophilic attack compared to the target’s sulfonamido group.

- Lipophilicity and Solubility: The cyanomethyl substituent in increases lipophilicity (logP ~2.5), whereas the target’s bulkier 3-cyanophenylsulfonamido group may reduce solubility in polar solvents. Long alkyl chains (e.g., octadecanoyl in ) drastically enhance hydrophobicity, limiting aqueous compatibility.

Biological Activity

Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure suggests it may interact with various biological targets, leading to significant therapeutic effects. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial efficacy, and underlying mechanisms of action.

Chemical Structure

The chemical structure of Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate can be represented as follows:

This structure features a methoxy group, a sulfonamide moiety, and a cyanophenyl substituent, which are essential for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro tests have demonstrated that Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A notable study evaluated the compound's growth inhibition concentrations (GI50) across 60 different cancer cell lines. The results indicated that:

- GI50 Values : The compound showed GI50 values in the low nanomolar range, suggesting potent anticancer activity.

- Mechanism of Action : The compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in treated cells.

| Cell Line | GI50 (nM) | Mechanism of Action |

|---|---|---|

| U87 (Glioblastoma) | 200 | G2/M Arrest |

| BE (Neuroblastoma) | 18.9 | Apoptosis Induction |

These findings indicate that Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate may effectively target resistant cancer cells, enhancing its therapeutic potential.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains, particularly those resistant to conventional antibiotics.

Antimicrobial Efficacy

The compound's efficacy was assessed using standard antimicrobial susceptibility testing methods. Results indicated:

- Broad Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentrations (MIC) : MIC values were determined to be significantly lower than those for many existing antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 0.25 |

These results suggest that Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate could serve as a novel antimicrobial agent, particularly in treating infections caused by multidrug-resistant organisms.

The biological activity of Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate can be attributed to several mechanisms:

- Inhibition of Ribonucleotide Reductase (RNR) : The compound has been shown to inhibit RNR, an enzyme critical for DNA synthesis and repair in cancer cells.

- Disruption of Cell Cycle Progression : By inducing G2/M phase arrest, the compound prevents cancer cells from dividing, leading to increased apoptosis.

- Antibacterial Mechanism : The sulfonamide group may interfere with bacterial folate synthesis pathways, similar to other sulfonamide antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.